3-Acetyl-5-fluorobenzonitrile
Overview
Description
2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) is a synthetic triterpenoid derived from oleanolic acid, a natural compound found in various plants. CDDO was developed to enhance the anti-inflammatory properties of oleanolic acid and has shown significant potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
CDDO is synthesized from oleanolic acid through a series of chemical reactions. The synthesis involves the introduction of a cyano group at the C-2 position and the formation of a dioxo group at the C-3 and C-12 positions. The key steps in the synthesis include:
Oxidation: Oleanolic acid is oxidized to form 3-oxo-oleanolic acid.
Cyanation: The 3-oxo-oleanolic acid is then reacted with a cyanating agent to introduce the cyano group at the C-2 position.
Formation of Dioxo Groups: The final step involves the formation of dioxo groups at the C-3 and C-12 positions through a series of oxidation reactions
Industrial Production Methods
The industrial production of CDDO follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process is typically carried out in batch reactors with strict control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
CDDO undergoes various types of chemical reactions, including:
Oxidation: CDDO can be further oxidized to form additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The cyano group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in the reactions of CDDO include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Cyanating Agents: Such as cyanogen bromide and sodium cyanide
Major Products
The major products formed from the reactions of CDDO include various derivatives with modified functional groups. These derivatives can have enhanced or altered biological activities, making them useful for different therapeutic applications .
Scientific Research Applications
Chemistry: CDDO and its derivatives are used as intermediates in the synthesis of other complex molecules.
Biology: CDDO has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: CDDO has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it useful in the treatment of chronic diseases such as diabetes and kidney disease.
Industry: CDDO is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
CDDO exerts its effects through multiple mechanisms:
Nrf2 Pathway: CDDO activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response genes. This helps protect cells from oxidative stress.
Apoptosis Induction: CDDO induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. .
Anti-inflammatory Effects: CDDO inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the activity of nuclear factor kappa B (NF-κB) and other inflammatory mediators
Comparison with Similar Compounds
CDDO is part of a class of compounds known as triterpenoids. Similar compounds include:
CDDO-Me (Bardoxolone Methyl): A methyl ester derivative of CDDO with enhanced anti-inflammatory and anti-cancer properties.
CDDO-Im (Imidazolide Derivative): A derivative with improved solubility and bioavailability.
Oleanolic Acid: The natural precursor of CDDO with weaker anti-inflammatory activity
CDDO stands out due to its potent biological activities and versatility in therapeutic applications. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .
Properties
CAS No. |
105515-21-7 |
---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-acetyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
InChI Key |
NVTOIWPMCLKTFC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.